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Compound Name: 1-(Furan-3-yl)ethanone

Cat. No.: B083670 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
1-(Furan-3-yl)ethanone, also known as 3-acetylfuran, is a key heterocyclic building block in

modern organic synthesis. Its unique structural and electronic properties, combining an

aromatic furan ring with a reactive ketone functionality, make it a valuable precursor for a

diverse array of complex molecules, including natural products, pharmaceuticals, and

advanced materials. The furan moiety is a privileged scaffold in medicinal chemistry, appearing

in numerous compounds with a wide range of biological activities such as anti-inflammatory,

antimicrobial, antiviral, and anticancer properties.[1] This guide provides a comprehensive

overview of the synthesis, reactivity, and application of 1-(furan-3-yl)ethanone as a strategic

component in the construction of high-value chemical entities.

Physicochemical Properties and Spectroscopic
Data
A thorough understanding of the physical and chemical characteristics of 1-(furan-3-
yl)ethanone is fundamental for its effective use in synthesis.
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Property Value Reference

CAS Number 14313-09-8 [1]

Molecular Formula C₆H₆O₂ [1]

Molecular Weight 110.11 g/mol

Appearance
Colorless to pale yellow liquid

or solid

Boiling Point ~175 °C

Melting Point 43-47 °C

Solubility
Soluble in most organic

solvents

Spectroscopic Data:

¹H NMR: The proton NMR spectrum provides characteristic signals for the furan ring protons

and the acetyl group methyl protons. The chemical shifts and coupling constants are

indicative of the 3-substitution pattern on the furan ring.

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the furan ring carbons

and the carbonyl and methyl carbons of the acetyl group.

IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band

corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690

cm⁻¹.

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the

molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of 1-(Furan-3-yl)ethanone
While commercially available, various synthetic routes to 1-(furan-3-yl)ethanone have been

developed, often starting from readily accessible furan precursors.
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Friedel-Crafts Acylation of Furan
A common method for the synthesis of acetylfurans is the Friedel-Crafts acylation of furan.

However, the high reactivity of furan towards strong Lewis acids can lead to polymerization.

Milder conditions are therefore required.

Experimental Protocol: Synthesis of 1-(Furan-3-yl)ethanone via Friedel-Crafts Acylation

Reactants: Furan, Acetic anhydride, and a mild Lewis acid catalyst (e.g., Zeolite,

Montmorillonite clay).

Procedure:

To a stirred suspension of the Lewis acid catalyst in an inert solvent (e.g.,

dichloromethane) at 0 °C, add acetic anhydride.

Slowly add a solution of furan in the same solvent.

Allow the reaction to warm to room temperature and stir for several hours, monitoring the

progress by TLC.

Upon completion, filter off the catalyst and wash the filtrate with saturated aqueous sodium

bicarbonate solution.

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by vacuum distillation or column chromatography to afford 1-
(furan-3-yl)ethanone.

Note: The regioselectivity of the acylation can be influenced by the choice of catalyst and

reaction conditions, often yielding a mixture of 2- and 3-acetylfuran.

Reactivity and Synthetic Applications
The synthetic utility of 1-(furan-3-yl)ethanone stems from the reactivity of both the furan ring

and the acetyl group.
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Reactions at the Carbonyl Group
The ketone functionality of 1-(furan-3-yl)ethanone undergoes a variety of standard carbonyl

transformations.

The carbonyl group can be readily reduced to a secondary alcohol, yielding 1-(furan-3-

yl)ethanol, a valuable chiral intermediate.

Experimental Protocol: Reduction of 1-(Furan-3-yl)ethanone with Sodium Borohydride

Reactants: 1-(Furan-3-yl)ethanone, Sodium borohydride (NaBH₄), Methanol.

Procedure:

Dissolve 1-(furan-3-yl)ethanone in methanol and cool the solution to 0 °C in an ice bath.

Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours,

monitoring by TLC.

Quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with ethyl acetate.

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate to give 1-(furan-3-yl)ethanol, which can be further purified by chromatography

if necessary.

Reaction
Reagents and
Conditions

Product Typical Yield

Reduction
NaBH₄, MeOH, 0 °C

to rt
1-(Furan-3-yl)ethanol >90%
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The acetyl group can be oxidized to a carboxylic acid, providing access to 3-furoic acid and its

derivatives. A common method is the haloform reaction.

Experimental Protocol: Oxidation of 1-(Furan-3-yl)ethanone to 3-Furoic Acid

Reactants: 1-(Furan-3-yl)ethanone, Sodium hypochlorite solution (bleach), Sodium

hydroxide.

Procedure:

To a stirred solution of 1-(furan-3-yl)ethanone in dioxane, add an aqueous solution of

sodium hydroxide.

Slowly add commercial bleach (sodium hypochlorite solution) at a rate that maintains the

reaction temperature below 40 °C.

After the addition, continue stirring at room temperature for several hours.

Quench the excess hypochlorite with a solution of sodium bisulfite.

Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the 3-furoic

acid.

Collect the solid by filtration, wash with cold water, and dry to obtain the product.

Reaction
Reagents and
Conditions

Product Typical Yield

Oxidation
1. NaOH, NaOCl; 2.

H₃O⁺
3-Furoic Acid 70-85%

Reactions involving the Furan Ring
The furan ring in 1-(furan-3-yl)ethanone is an electron-rich aromatic system that can

participate in various transformations, including electrophilic substitution and metal-catalyzed

cross-coupling reactions. The acetyl group is a deactivating, meta-directing group, influencing

the regioselectivity of these reactions.
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To participate in cross-coupling reactions, 1-(furan-3-yl)ethanone must first be functionalized

with a leaving group, typically a halide. Halogenation of 3-acetylfuran can be achieved using

various reagents, with the position of halogenation directed by the acetyl group. For instance,

bromination often occurs at the 2- or 5-position.

Click to download full resolution via product page

Figure 1: General workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a

halide and an organoboron compound. A halo-derivative of 1-(furan-3-yl)ethanone can be

coupled with various aryl or vinyl boronic acids or esters.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-3-acetylfuran

Reactants: Halo-3-acetylfuran, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base

(e.g., K₂CO₃), Solvent (e.g., Dioxane/Water).

Procedure:

To a degassed mixture of the halo-3-acetylfuran, arylboronic acid, and base in the solvent

system, add the palladium catalyst.

Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100 °C for several

hours.

Monitor the reaction progress by TLC or GC-MS.

After completion, cool the reaction to room temperature, dilute with water, and extract with

an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.
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Purify the residue by column chromatography to obtain the coupled product.

Reaction Electrophile Nucleophile Catalyst/Base Product

Suzuki-Miyaura
2-Bromo-3-

acetylfuran

Phenylboronic

acid

Pd(PPh₃)₄ /

K₂CO₃

2-Phenyl-3-

acetylfuran

Suzuki-Miyaura
5-Bromo-3-

acetylfuran
Vinylboronic acid

Pd(OAc)₂/SPhos

/ K₃PO₄

5-Vinyl-3-

acetylfuran

Click to download full resolution via product page

Figure 2: Simplified mechanism of the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a halide

and a terminal alkyne, providing access to alkynyl-substituted furans.

Heck Reaction

The Heck reaction couples a halide with an alkene, leading to the formation of vinyl-substituted

furans.

Application in Drug Discovery and Development
The furan nucleus is a common motif in a wide range of biologically active compounds. 1-
(Furan-3-yl)ethanone serves as a valuable starting material for the synthesis of various

pharmacologically relevant scaffolds.

Anti-inflammatory Agents: COX-2 Inhibitors
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, catalyzing the

conversion of arachidonic acid to prostaglandins.[2][3][4] Selective inhibition of the COX-2

isoform is a major strategy for the development of anti-inflammatory drugs with reduced
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gastrointestinal side effects.[5] Several furan-containing molecules have been identified as

potent and selective COX-2 inhibitors.

Click to download full resolution via product page

Figure 3: The Cyclooxygenase (COX) signaling pathway.

The synthesis of such inhibitors could potentially start from 1-(furan-3-yl)ethanone, which can

be elaborated through various synthetic transformations to introduce the necessary

pharmacophoric features for selective COX-2 binding.

Anticancer Agents: EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a

crucial role in cell proliferation, survival, and migration.[6][7][8] Dysregulation of the EGFR

signaling pathway is a hallmark of many cancers, making it a prime target for anticancer drug

development.[6][7][8] Several small-molecule EGFR inhibitors feature heterocyclic cores, and

furan-containing compounds have shown promise in this area.[6]

Click to download full resolution via product page

Figure 4: The EGFR signaling pathway in cancer.

1-(Furan-3-yl)ethanone can serve as a starting point for the synthesis of novel EGFR

inhibitors by functionalizing the furan ring and the acetyl group to build molecules that can

effectively bind to the ATP-binding site of the EGFR kinase domain.

Conclusion
1-(Furan-3-yl)ethanone is a highly valuable and versatile building block in organic synthesis.

Its dual reactivity, arising from the furan ring and the acetyl group, provides a rich platform for

the construction of a wide variety of complex organic molecules. Its utility is particularly evident

in the field of medicinal chemistry, where the furan scaffold is a key component of many

biologically active compounds. The synthetic transformations discussed in this guide, including
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reductions, oxidations, and cross-coupling reactions, highlight the broad potential of 1-(furan-3-
yl)ethanone for the development of novel therapeutics and other high-value chemical

products. As the demand for sophisticated and diverse molecular architectures continues to

grow, the importance of strategic building blocks like 1-(furan-3-yl)ethanone in modern

synthetic chemistry is set to increase even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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